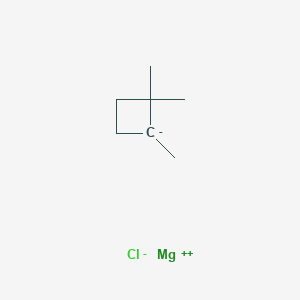
magnesium;1,1,2-trimethylcyclobutane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1,1,2-trimethylcyclobutane;chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 1,1,2-trimethylcyclobutane ring and a chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;1,1,2-trimethylcyclobutane;chloride can be synthesized through the reaction of 1,1,2-trimethylcyclobutane with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows: [ \text{1,1,2-trimethylcyclobutane} + \text{Mg} \rightarrow \text{this compound} ] The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is typically conducted at controlled temperatures to optimize yield and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,1,2-trimethylcyclobutane;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Electrophiles: Various electrophiles can be used in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Organic Compounds: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
Scientific Research Applications
Magnesium;1,1,2-trimethylcyclobutane;chloride has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst in various organic reactions.
Mechanism of Action
The compound exerts its effects through the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1,1-dimethylcyclobutane;chloride
- Magnesium;1,2-dimethylcyclobutane;chloride
- Magnesium;1,1,2-trimethylcyclopentane;chloride
Uniqueness
Magnesium;1,1,2-trimethylcyclobutane;chloride is unique due to its specific ring structure and the presence of three methyl groups, which influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where precise control over the reaction pathway is required.
Properties
CAS No. |
820222-35-3 |
|---|---|
Molecular Formula |
C7H13ClMg |
Molecular Weight |
156.93 g/mol |
IUPAC Name |
magnesium;1,1,2-trimethylcyclobutane;chloride |
InChI |
InChI=1S/C7H13.ClH.Mg/c1-6-4-5-7(6,2)3;;/h4-5H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
OHMVRHUUKAWBJG-UHFFFAOYSA-M |
Canonical SMILES |
C[C-]1CCC1(C)C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















